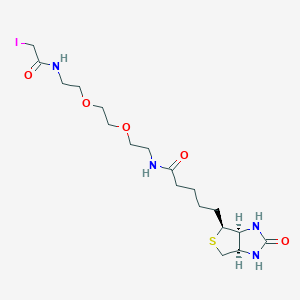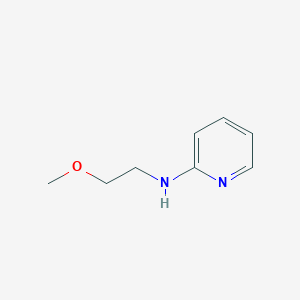
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid
Übersicht
Beschreibung
“(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid” is a long-chain fatty acid . It is also known as 16:3 (6Z,9Z,12Z) .
Synthesis Analysis
The synthesis of “(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid” involves several steps . It is stored in a freezer .Molecular Structure Analysis
The molecular formula of “(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid” is C16H26O2 . Its molecular weight is 250.38 g/mol . The structure of the molecule can be represented by the SMILES notation: CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O .Physical And Chemical Properties Analysis
“(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid” has a molecular weight of 250.38 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 250.193280068 g/mol . The topological polar surface area is 37.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid and its homologues have been synthesized from commercially available alpha-linolenic acid for applications such as pheromone components in pest management. The syntheses involve metal-catalyzed cross-coupling reactions, demonstrating the acid's utility in facile and efficient chemical syntheses (Wang & Zhang, 2007).
Ecological and Biological Applications
- Novel sex pheromones produced by emerald moths, including (6Z,9Z,12Z)-6,9,12-Octadecatriene, have been identified and synthesized, showing the compound's role in ecological research and potential for pest control strategies (Yamakawa et al., 2009).
- In marine and freshwater diatoms, derivatives of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid serve as metabolic probes, illuminating pathways involved in chemical defense mechanisms. This underscores the compound's relevance in studying marine biology and algal biochemistry (Pohnert, Adolph, & Wichard, 2004).
Analytical and Methodological Developments
- Research has focused on the development of analytical methodologies, such as UPLC-ESI-MS/MS, for detecting hydroxy fatty acids, including (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid, in various biological samples. This is crucial for understanding the metabolic and physiological roles of such fatty acids in plants and microorganisms (Yang, Yang, & Li, 2012).
Applications in Microbial Biotransformation
- Microbial synthesis of plant oxylipins from γ-linolenic acid, which shares a similar polyunsaturated structure with (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid, has been explored. This demonstrates the compound's potential in biotechnological applications, particularly in the production of secondary metabolites through designed microbial systems (Kim et al., 2015).
Wirkmechanismus
Target of Action
The primary target of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid, also known as Gamolenic acid, is the prostaglandin-E1 (PGE1) and 15-HETrE . These targets play a crucial role in mediating anti-inflammatory properties in the body .
Mode of Action
Gamolenic acid is absorbed and converted to dihomo-gamolenic acid (DGLA). The circulating DGLA fatty acids are then converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE .
Biochemical Pathways
The compound is a part of the α-linolenic acid metabolism pathway . It is produced minimally in the body as the delta 6-desaturase metabolite of Linolenic acid and is converted to Dihomo-gamma-linolenic acid, a biosynthetic precursor of monoenoic prostaglandins such as PGE1 .
Pharmacokinetics
It is known that the compound is found naturally in the fatty acid fractions of some plant seed oils, evening primrose oil, and borage oil . These sources of gamolenic acid suggest that its bioavailability may depend on dietary intake.
Result of Action
The molecular and cellular effects of the compound’s action involve the production of lipid mediators with anti-inflammatory properties. These mediators can help reduce inflammation in the body .
Action Environment
Environmental factors can influence the action of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid. For instance, the colonization of certain endophytic fungi showed a significantly positive correlation with fatty acid metabolites, including (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid . This suggests that the presence of specific fungi can stimulate or upregulate the synthesis of these fatty acid metabolites, thus affecting their action and efficacy .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4-,8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXLJDCZSJDLW-YSTUJMKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid | |
CAS RN |
29428-96-4 | |
| Record name | 6,9,12-Hexadecatrienoic acid, (6Z,9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9,12-HEXADECATRIENOIC ACID, (6Z,9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1N3668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)


![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)





![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)



